molecular formula C7H9ClN2 B1352379 (3-Chlorobenzyl)hydrazine CAS No. 51421-12-6

(3-Chlorobenzyl)hydrazine

Cat. No. B1352379
CAS RN: 51421-12-6
M. Wt: 156.61 g/mol
InChI Key: LZWGHTUFBHAOHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl halides, such as (3-Chlorobenzyl)hydrazine, are widely used as alkylation reagents in drug synthesis . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . 1-(4-Nitrophenyl) piperazine (4-NPP) was selected as a new derivatization reagent because it shifted well the benzyl halides derivatives away to the near visible range .


Molecular Structure Analysis

The molecular structure of (3-Chlorobenzyl)hydrazine is represented by the SMILES string NNCC1=CC=CC(Cl)=C1.[H]Cl . The InChI key for this compound is CFIYHIGETXHGFM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .


Physical And Chemical Properties Analysis

(3-Chlorobenzyl)hydrazine is a solid substance . Its molecular weight is 193.07 . The empirical formula is C7H10Cl2N2 .

Scientific Research Applications

Antimicrobial Activity

Hydrazide–hydrazone derivatives, which include compounds like (3-Chlorobenzyl)hydrazine , have been studied for their potential as antimicrobial agents. These compounds attract attention due to their azomethine group (–NH–N=CH–), which is connected with a carbonyl group, responsible for various pharmaceutical applications .

Pharmaceutical Applications

The structure of (3-Chlorobenzyl)hydrazine allows for the synthesis of different heterocyclic compounds. Indole derivatives, for example, have shown biological potential, including cytotoxicity against selected human cancer cell lines . This suggests that (3-Chlorobenzyl)hydrazine could be used in the development of anticancer agents.

Safety and Hazards

The safety information for (3-Chlorobenzyl)hydrazine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. . The hazard statements include H302 - H318 . The precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

(3-chlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWGHTUFBHAOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428456
Record name (3-chlorobenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzyl)hydrazine

CAS RN

51421-12-6
Record name (3-chlorobenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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